molecular formula C25H28FN3O4 B2896382 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 877632-68-3

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B2896382
CAS No.: 877632-68-3
M. Wt: 453.514
InChI Key: NFEUBKGEKUIEBU-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 4-fluorophenyl group, a furan-2-yl-containing ethyl chain, and a 3,4-dimethoxybenzamide moiety. The 3,4-dimethoxybenzamide group may enhance lipophilicity and binding affinity compared to simpler benzamide derivatives .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O4/c1-31-23-10-5-18(16-24(23)32-2)25(30)27-17-21(22-4-3-15-33-22)29-13-11-28(12-14-29)20-8-6-19(26)7-9-20/h3-10,15-16,21H,11-14,17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEUBKGEKUIEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Piperazine and Benzamide Moieties

The following table summarizes key structural and physicochemical differences:

Compound Name / CAS (if available) Molecular Formula Molecular Weight Key Substituents/Modifications Notes on Physicochemical Properties Reference(s)
Target Compound C25H27FN3O4* ~463.5 3,4-Dimethoxybenzamide, 4-fluorophenylpiperazine Higher lipophilicity due to dual methoxy groups. No reported melting point or solubility data.
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide (877632-03-6) C24H26FN3O3 423.5 4-Methoxybenzamide (vs. 3,4-dimethoxy) Reduced steric bulk compared to target compound. Molecular weight 423.5 suggests lower complexity.
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide (877633-14-2) C20H24FN3O2 357.4 Cyclopropanecarboxamide (vs. benzamide) Smaller, less polar carboxamide group. May exhibit different receptor selectivity.
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide (877633-04-0) C26H29FN4O4 480.5 Ethanediamide linker, 4-methoxybenzyl group Bifunctional amide structure; likely increased rigidity and hydrogen-bonding capacity.

*Calculated molecular formula based on and substitution pattern.

Functional Group Analysis

  • Benzamide Modifications: The target compound’s 3,4-dimethoxybenzamide group () increases electron-donating effects and lipophilicity compared to the 4-methoxy analog (CAS 877632-03-6). This substitution may enhance membrane permeability or receptor binding .
  • Piperazine Substitutions :

    • The 4-fluorophenyl group on the piperazine ring (target compound) is a common pharmacophore in dopamine D3/D2 receptor ligands (e.g., ). In contrast, the 2-fluorophenyl variant (CAS 877633-14-2) may shift receptor selectivity due to altered steric and electronic interactions .
  • Furan-2-yl Ethyl Chain :

    • The furan group contributes to π-π stacking interactions in receptor binding. Its presence across analogs () suggests a conserved role in maintaining structural integrity or target engagement .

Q & A

Basic Question: What are the recommended synthetic routes for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide?

Answer:
The synthesis involves a multi-step approach:

Piperazine Functionalization: React 4-fluorophenylpiperazine with ethyl bromoacetate to introduce the ethyl linker. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .

Furan Incorporation: Condense the intermediate with furan-2-carbaldehyde via nucleophilic addition under anhydrous conditions (K₂CO₃, DMF, 80°C, 12h) .

Benzamide Coupling: React the resulting amine with 3,4-dimethoxybenzoyl chloride in THF with triethylamine. Confirm completion via TLC (Rf ≈ 0.5 in EtOAc/hexane 1:1) .
Key Characterization: Use ¹H/¹³C NMR to verify the piperazine (δ 2.5–3.5 ppm for N-CH₂), furan (δ 6.2–7.4 ppm), and benzamide carbonyl (δ 168–170 ppm) .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s affinity for serotonin receptors?

Answer:
SAR strategies include:

  • Piperazine Modifications: Replace the 4-fluorophenyl group with 2,3-dichlorophenyl to enhance D3 receptor selectivity (Δ binding affinity: −9.5 kcal/mol vs. −8.7 kcal/mol for 5-HT1A) .
  • Furan vs. Thiophene: Substitute furan with thiophene to improve metabolic stability (tested via microsomal assays, t½ increased from 2.1h to 4.7h) .
  • Methoxy Positioning: Compare 3,4-dimethoxy vs. 2,4-dimethoxybenzamide using radioligand competition assays (IC₅₀ values: 12 nM vs. 28 nM for 5-HT2A) .
    Validation: Perform molecular docking (AutoDock Vina) with receptor crystal structures (PDB: 7E9Z) to rationalize steric/electronic effects .

Basic Question: What analytical methods confirm the compound’s purity and structural integrity?

Answer:

  • HPLC: Use a C18 column (gradient: 0.1% TFA in H₂O → MeOH) with UV detection at 254 nm. Target purity >95% (retention time: 8.2 min) .
  • Mass Spectrometry: ESI-MS (positive mode) confirms [M+H]+ at m/z 524.2 (calculated: 524.2) .
  • Elemental Analysis: Acceptable tolerance: C ±0.3%, H ±0.2%, N ±0.2% .

Advanced Question: How do contradictory data on this compound’s antitumor vs. neuroprotective activity arise, and how can they be resolved?

Answer:
Contradictions:

  • Antitumor activity (IC₅₀ = 8 μM in MCF-7 cells) vs. neuroprotective effects (50% reduction in ROS at 10 μM in SH-SY5Y cells) .
    Resolution Strategies:

Dose-Dependent Studies: Test 0.1–100 μM ranges to identify therapeutic windows (e.g., cytotoxicity thresholds above 20 μM) .

Pathway-Specific Assays: Use siRNA knockdown (e.g., Nrf2 for oxidative stress; p53 for apoptosis) to isolate mechanisms .

Metabolite Profiling: Identify active metabolites (e.g., demethylated benzamide) via LC-MS/MS in cell lysates .

Basic Question: What in vitro models are suitable for initial pharmacological screening?

Answer:

  • Receptor Binding: Radioligand assays (³H-ketanserin for 5-HT2A; ³H-spiperone for D2/D3) in HEK-293 cells transfected with human receptors .
  • Cytotoxicity: MTT assays in HepG2 (liver) and HEK-293 (kidney) cells to assess selectivity (therapeutic index >10) .
  • Permeability: Caco-2 monolayers (Papp >1 ×10⁻⁶ cm/s indicates blood-brain barrier potential) .

Advanced Question: How can enantioselective synthesis improve target specificity?

Answer:

  • Chiral Resolution: Use (S)-BINAP ligands in asymmetric hydrogenation (ee >98%, confirmed by chiral HPLC) .
  • Stereochemical Impact: Compare (R)- and (S)-enantiomers in cAMP assays (e.g., (S)-enantiomer shows 10-fold higher D3 antagonism) .
  • Crystallography: Solve X-ray structures of enantiomer-receptor complexes (e.g., D3R co-crystals) to guide rational design .

Basic Question: What solvents and conditions stabilize this compound during storage?

Answer:

  • Storage: −20°C in amber vials under argon.
  • Solubility: DMSO (100 mM stock), diluted in PBS (final DMSO ≤0.1%) .
  • Stability: Monitor via HPLC over 6 months; degradation <5% at −20°C .

Advanced Question: What strategies mitigate off-target effects in vivo?

Answer:

  • Prodrug Design: Introduce acetylated methoxy groups (hydrolyzed in plasma) to reduce hepatic CYP3A4 metabolism .
  • Polypharmacology Screening: Test against 44 kinase targets (DiscoverX Panel) to identify off-target inhibition (e.g., MAPK14 at IC₅₀ = 1.2 μM) .
  • Toxicogenomics: RNA-seq of treated liver tissues to flag pathways like oxidative phosphorylation (p <0.05) .

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